2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 910396-50-8
VCID: VC4869109
InChI: InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17)
SMILES: CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN
Molecular Formula: C13H17N3O
Molecular Weight: 231.299

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide

CAS No.: 910396-50-8

Cat. No.: VC4869109

Molecular Formula: C13H17N3O

Molecular Weight: 231.299

* For research use only. Not for human or veterinary use.

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide - 910396-50-8

Specification

CAS No. 910396-50-8
Molecular Formula C13H17N3O
Molecular Weight 231.299
IUPAC Name 2-[3-(2-aminoethyl)-2-methylindol-1-yl]acetamide
Standard InChI InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17)
Standard InChI Key UUWKCNLEIHACRC-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula, C₁₃H₁₇N₃O, reflects a balance of aromatic and aliphatic components. The indole nucleus consists of a benzene ring fused to a pyrrole ring, with substitutions at the 2- and 3-positions:

  • 2-Methyl group: Enhances lipophilicity, potentially improving membrane permeability.

  • 3-(2-Aminoethyl) side chain: Introduces a basic amine group, facilitating interactions with biological targets such as enzymes or receptors.

  • Acetamide moiety: Serves as a hydrogen-bond donor/acceptor, critical for molecular recognition.

The molecular weight of 231.299 g/mol places it within the range of small-molecule therapeutics, optimizing bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number910396-50-8
Molecular FormulaC₁₃H₁₇N₃O
Molecular Weight231.299 g/mol
IUPAC Name2-[3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl]acetamide
Canonical SMILESCC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide typically involves multi-step reactions starting from substituted indole precursors. A representative approach includes:

  • Indole alkylation: Introducing the 2-methyl group via Friedel-Crafts alkylation using methyl chloride or analogous reagents.

  • Side-chain functionalization: Coupling the 3-position with 2-aminoethyl groups through nucleophilic substitution or reductive amination.

  • Acetamide formation: Reacting the intermediate with chloroacetyl chloride, followed by amidation with ammonia .

A study by Zhang et al. (2022) demonstrated the efficacy of pyrazole and triazole derivatives in enhancing the anticancer activity of structurally similar N-(indolylmethyl)acetamides, achieving IC₅₀ values below 1 μM in HeLa and MCF-7 cell lines . This underscores the importance of heterocyclic appendages in optimizing bioactivity.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 2- and 3-positions of the indole ring .

  • Amine stability: Preventing oxidation or side reactions of the primary amine group during synthesis.

  • Purification: Separating isomers and byproducts via chromatography or crystallization.

Mechanistic Insights and Biological Activities

Anti-inflammatory Properties

Indole derivatives are known to modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production. The 2-aminoethyl side chain may enhance interactions with Toll-like receptors (TLRs), further dampening inflammatory responses.

Research Gaps and Future Directions

Unanswered Questions

  • Target specificity: The compound’s exact molecular targets (e.g., tubulin, kinases) require validation.

  • In vivo efficacy: Preclinical testing in animal models of cancer or inflammation is needed.

  • Structure-activity relationships (SAR): Systematic modification of the aminoethyl and methyl groups could optimize potency .

Clinical Translation Prospects

Given the success of indole-based drugs like indomethacin and sunitinib, this compound merits further investigation. Priority areas include:

  • Combinatorial therapy: Pairing with checkpoint inhibitors or chemotherapeutic agents.

  • Prodrug development: Enhancing solubility and reducing first-pass metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator